molecular formula C19H18N2O3S3 B2820657 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide CAS No. 896027-00-2

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide

Cat. No.: B2820657
CAS No.: 896027-00-2
M. Wt: 418.54
InChI Key: CEZVHYQXLVKMKC-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds . Representatives of well-known thiazole-containing natural products are antibiotics thiostrepton, GE2270A , and antitumor agent epothilone. Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .


Synthesis Analysis

The synthesis of thiazoles and benzothiazoles often involves metalation reactions, which consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation . The power of these metalated reactions is amply demonstrated in the total synthesis of the thiazolyl peptide GE2270A .


Molecular Structure Analysis

Thiazoles have a five-membered ring with two heteroatoms, one sulfur atom and one nitrogen atom. The benzothiazole is a fused ring system which is a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions (Stille, Negishi, and Suzuki) .

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis and biological activity of benzothiazole and sulfonamide derivatives, as these compounds exhibit a range of pharmacological activities. For example, benzothiazole sulfonamides have been explored for their anticancer properties. A study described the design, synthesis, and biological evaluation of benzothiazole-benzamide derivatives, highlighting their potential as anticancer agents due to their ability to inhibit human carbonic anhydrase isoforms, which are relevant targets in cancer therapy (Darweesh et al., 2016).

Antimalarial and Antiviral Applications

Compounds with structures similar to the one have been investigated for their antimalarial and antiviral activities. For instance, sulfonamide derivatives have been theoretically investigated for their potential as COVID-19 drugs through computational calculations and molecular docking studies, indicating their relevance in the search for treatments against viral infections (Fahim & Ismael, 2021).

Supramolecular Chemistry and Material Science

Research in supramolecular chemistry has explored the use of benzamide derivatives as gelators, studying the role of methyl functionality and S...O interactions in gelation behavior. These studies contribute to the development of new materials with potential applications in drug delivery systems and nanotechnology (Yadav & Ballabh, 2020).

Electrophysiological Activity

The synthesis and evaluation of electrophysiological activity of benzamide derivatives have also been reported. Such compounds have been examined for their potential as selective class III agents in the treatment of arrhythmias, demonstrating the wide-ranging pharmacological applications of benzamide sulfonamides (Morgan et al., 1990).

Mechanism of Action

The mechanism of action of thiazole-containing drugs can vary widely depending on the specific drug. For example, some thiazole-containing drugs like ritonavir act as antivirals, while others like ixabepilone and dasatinib have antitumor effects .

Future Directions

Thiazoles and benzothiazoles continue to be an area of active research due to their presence in many biologically active natural products and pharmaceutically important compounds . Future research will likely continue to explore new synthesis methods, reactions, and applications of these compounds.

Properties

IUPAC Name

3-methylsulfanyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S3/c1-4-10-21-16-9-8-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-6-5-7-14(11-13)25-2/h4-9,11-12H,1,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZVHYQXLVKMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.